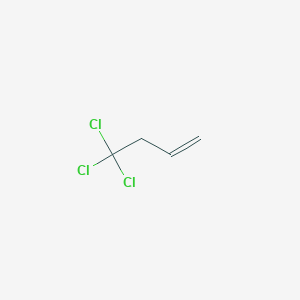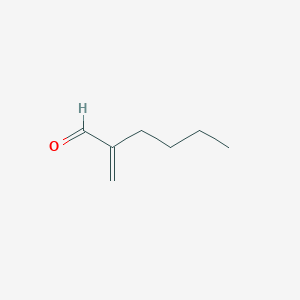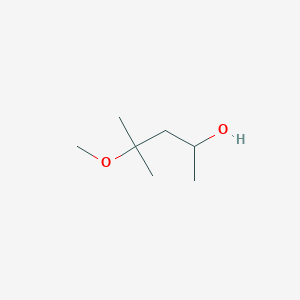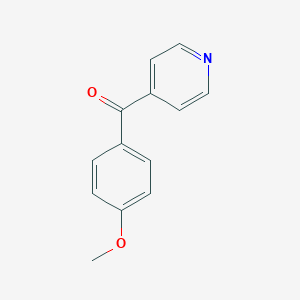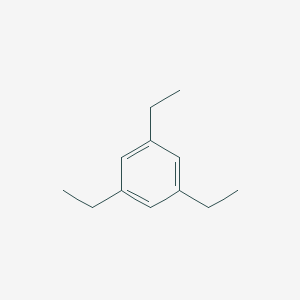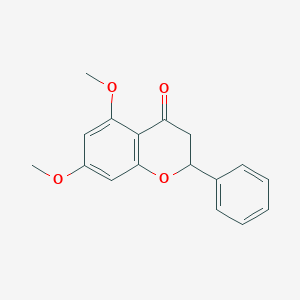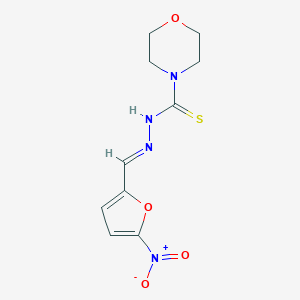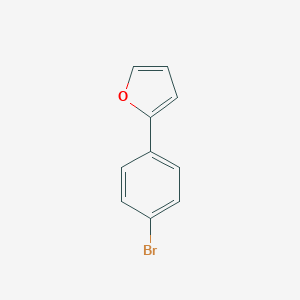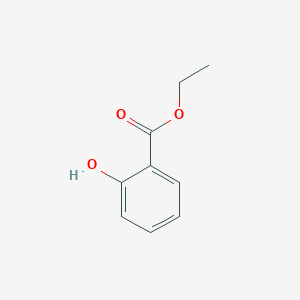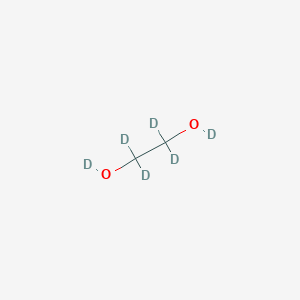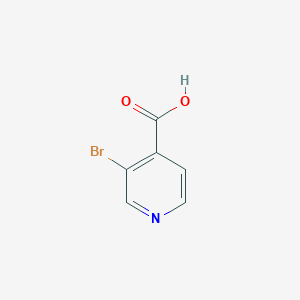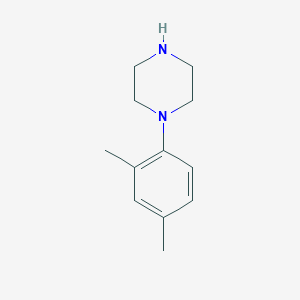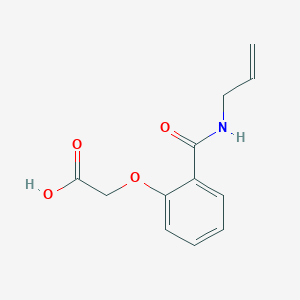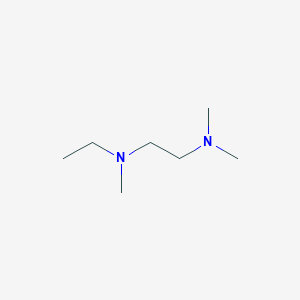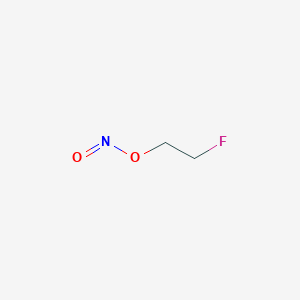
2-fluoroethyl nitrite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-fluoroethyl nitrite is an organic compound with the molecular formula C2H5FO It is a fluorinated derivative of ethanol, where a fluorine atom replaces one of the hydrogen atoms in the ethanol molecule
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethanol, 2-fluoro-, nitrite can be achieved through several methods. One common approach involves the fluorination of ethanol using a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound. The reaction typically occurs under controlled conditions to ensure the selective substitution of the hydrogen atom with a fluorine atom.
Industrial Production Methods: In industrial settings, the production of ethanol, 2-fluoro-, nitrite may involve large-scale fluorination processes using specialized equipment and safety protocols. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions: 2-fluoroethyl nitrite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitrite group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-fluoroacetaldehyde or 2-fluoroacetic acid.
Reduction: Formation of 2-fluoroethylamine.
Substitution: Formation of various substituted ethanol derivatives.
科学研究应用
2-fluoroethyl nitrite has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a radiotracer in positron emission tomography (PET) imaging.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of ethanol, 2-fluoro-, nitrite involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can influence its reactivity and binding affinity to enzymes and receptors. For example, the compound may interact with alcohol dehydrogenase, leading to the formation of reactive intermediates that can affect cellular processes.
相似化合物的比较
2-Fluoroethanol: A closely related compound with similar chemical properties but without the nitrite group.
2-Chloroethanol: Another halogenated ethanol derivative with a chlorine atom instead of fluorine.
2-Bromoethanol: A brominated ethanol derivative with different reactivity compared to the fluorinated compound.
Uniqueness: 2-fluoroethyl nitrite is unique due to the presence of both the fluorine and nitrite groups, which impart distinct chemical and biological properties
属性
CAS 编号 |
10288-18-3 |
|---|---|
分子式 |
C2H4FNO2 |
分子量 |
93.06 g/mol |
IUPAC 名称 |
2-fluoroethyl nitrite |
InChI |
InChI=1S/C2H4FNO2/c3-1-2-6-4-5/h1-2H2 |
InChI 键 |
KVZZUCNPWFUPBV-UHFFFAOYSA-N |
SMILES |
C(CF)ON=O |
规范 SMILES |
C(CF)ON=O |
| 10288-18-3 | |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


